4-Bromo-5-(difluoromethyl)-2-methoxyphenol
Description
Contextualization of Halogenated Phenols in Modern Organic Synthesis and Design
Significance of Bromine Substitution in Aromatic Systems
The introduction of a bromine atom onto an aromatic ring is a fundamental transformation in organic chemistry, most commonly achieved through electrophilic aromatic substitution. nih.govmsu.edu Aryl bromides are valuable intermediates for several reasons:
Reaction Intermediates : They are classical precursors for generating organometallic reagents, such as Grignard and organolithium reagents, which are essential for forming new carbon-carbon bonds. nih.gov
Cross-Coupling Reactions : Aryl bromides are key substrates in a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful methods for constructing complex molecular architectures.
Electronic Influence : Bromine is an electronegative atom that withdraws electron density from the aromatic ring through the inductive effect. stackexchange.com However, it can also donate electron density via resonance. This dual nature deactivates the ring towards further electrophilic substitution but directs incoming electrophiles to the ortho and para positions. stackexchange.com This directing effect is crucial for controlling regioselectivity during synthesis.
Role of Methoxyphenol Scaffolds in Advanced Chemical Architectures
A molecular scaffold refers to the core structure of a molecule upon which functional groups are built. nih.govmdpi.comnih.gov The methoxyphenol scaffold, specifically the guaiacol (B22219) (2-methoxyphenol) framework present in the target molecule, is a common motif in both natural products and synthetic compounds.
This scaffold is significant as it is:
A precursor in the synthesis of various pharmaceuticals. For instance, the related compound 4-bromoguaiacol is an important intermediate in the synthesis of novel bioactive compounds, including the cancer drug Bosutinib. chemicalbook.com
A structural unit in molecules designed to interact with biological systems. For example, methoxyphenol derivatives have been investigated in the development of inhibitors for protein aggregation, a key process in neurodegenerative diseases. acs.org
A versatile chemical entity that allows for selective modification at multiple positions on the aromatic ring, guided by the electronic effects of the hydroxyl and methoxy (B1213986) groups.
Structure
3D Structure
Properties
Molecular Formula |
C8H7BrF2O2 |
|---|---|
Molecular Weight |
253.04 g/mol |
IUPAC Name |
4-bromo-5-(difluoromethyl)-2-methoxyphenol |
InChI |
InChI=1S/C8H7BrF2O2/c1-13-7-3-5(9)4(8(10)11)2-6(7)12/h2-3,8,12H,1H3 |
InChI Key |
BMDVKFLDPXXWMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)C(F)F)O |
Origin of Product |
United States |
Importance of Difluoromethyl Cf2h Functionality in Chemical Biology and Material Science
Electronic and Steric Influence of Difluoromethyl Groups on Molecular Properties
The CF₂H group imparts distinct electronic and steric characteristics to a molecule. The two highly electronegative fluorine atoms create a strong dipole and render the attached carbon atom electron-deficient.
| Property | Influence of Difluoromethyl (CF₂H) Group |
| Electronic Effect | Strongly electron-withdrawing via induction, which can alter the acidity and basicity of nearby functional groups and influence reaction pathways. nih.gov |
| Polarity | The C-H bond in the CF₂H group is highly polarized, enabling it to act as a hydrogen bond donor. nih.govresearchgate.netbeilstein-journals.org |
| Steric Profile | The CF₂H group is sterically larger than a hydrogen atom and a hydroxyl group, but its steric demand is often compared to that of a methyl or ethyl group. nih.govmdpi.com This can influence molecular conformation and binding interactions. |
| Lipophilicity | It generally increases a molecule's lipophilicity (fat-solubility) compared to a hydroxyl group, which can improve properties like membrane permeability. mdpi.com |
Bioisosteric Relationships of Difluoromethyl Motifs in Molecular Design
One of the most significant roles of the difluoromethyl group in medicinal chemistry is its function as a bioisostere—a substituent that can replace another group without significantly altering the molecule's biological activity, while potentially improving its other properties. The CF₂H group is recognized as a metabolically stable bioisostere for several common functional groups. nih.govacs.org
The key bioisosteric relationship is with the hydroxyl (-OH) group. researchgate.netmdpi.com The CF₂H group can mimic the hydrogen-bond donating capability of a hydroxyl group, a critical interaction for drug-receptor binding. researchgate.netbeilstein-journals.org Unlike the hydroxyl group, however, the CF₂H group is not acidic and is resistant to common metabolic pathways like oxidation and glucuronidation, which can lead to improved drug stability and bioavailability. nih.govnih.gov
Comparison of CF₂H with Other Functional Groups
| Functional Group | Hydrogen Bond Donor? | Metabolic Stability | Lipophilicity |
|---|---|---|---|
| Hydroxyl (-OH) | Yes (Strong) | Low | Low |
| Thiol (-SH) | Yes (Weak) | Moderate | Moderate |
| Difluoromethyl (-CF₂H) | Yes (Moderate) | High | High |
| Methyl (-CH₃) | No | High | High |
Overview of Current Research Trends Involving Brominated, Difluoromethylated, and Methoxylated Aromatic Compounds
Rationale for Focused Academic Inquiry into this compound and Related Structures
The scientific intrigue surrounding this compound stems from the unique interplay of its constituent parts: a brominated phenol (B47542) core, a methoxy group, and a difluoromethyl substituent. Each of these components imparts distinct physicochemical properties that are highly sought after in the development of new chemical entities.
The difluoromethyl group (CF2H) is of particular significance in modern drug design. It is often employed as a bioisostere for hydroxyl, thiol, or amine groups. nih.gov This bioisosteric replacement can lead to improved metabolic stability, enhanced membrane permeability, and modulated lipophilicity, all of which are critical pharmacokinetic parameters. nih.govprinceton.edu The highly polarized C-H bond in the CF2H group also allows it to act as a hydrogen bond donor, potentially enhancing binding affinity to biological targets. acs.orgalfa-chemistry.com The introduction of a difluoromethyl group into a molecule can fine-tune its electronic properties and is a well-established strategy for optimizing lead compounds in drug discovery programs. nih.govmdpi.com
Bromophenols , naturally occurring in marine algae, have demonstrated a wide array of biological activities, including antioxidant, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comnih.gov The presence of a bromine atom can enhance the lipophilicity of a molecule, which can influence its distribution and absorption in biological systems. mdpi.com Furthermore, the bromine atom can serve as a handle for further synthetic modifications through various cross-coupling reactions, allowing for the generation of diverse molecular libraries for screening purposes. The study of brominated phenols is a burgeoning field, with research exploring their therapeutic potential in treating a range of diseases, including cancer and diabetes. mdpi.commdpi.com
The methoxyphenol scaffold is a common feature in many natural products and synthetic compounds with significant biological activity. nih.gov For instance, derivatives of 2-methoxyphenol have been investigated for their antioxidant and anti-inflammatory properties. researchgate.netmdpi.com The methoxy group can influence the electronic environment of the phenol ring and participate in hydrogen bonding, which can be crucial for molecular recognition at receptor sites. Methoxyphenol derivatives are also valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. chemicalbook.commdpi.com
The combination of these three functional groups in a single molecule, as seen in this compound, presents a compelling case for focused academic inquiry. The interplay between the electron-withdrawing nature of the bromo and difluoromethyl groups and the electron-donating effect of the methoxy group on the phenol ring is expected to result in unique chemical reactivity and biological properties. Research into this and structurally related compounds could lead to the discovery of novel therapeutic agents with improved efficacy and pharmacokinetic profiles, or new materials with tailored electronic properties. The synthesis and evaluation of such molecules are therefore of significant interest to the chemical research community.
Interactive Data Table of Related Compounds
Below is a table of chemical compounds mentioned in the literature that are structurally related to this compound.
| Compound Name | CAS Number | Molecular Formula |
| 5-Bromo-2-methoxyphenol | 37942-01-1 | C₇H₇BrO₂ |
| 4-Bromo-2-methoxyphenol (B1221611) | 7368-78-7 | C₇H₇BrO₂ |
| 4-Bromo-5-fluoro-2-methoxyphenol | 886510-25-4 | C₇H₆BrFO₂ |
| 4-Methoxyphenol | 150-76-5 | C₇H₈O₂ |
Strategies for Regioselective Bromination of Phenolic Substrates
The introduction of a bromine atom at a specific position on a phenolic ring is a critical step in the synthesis of compounds like this compound. The hydroxyl and methoxy groups of the precursor, 2-methoxyphenol (guaiacol), are activating and ortho-, para-directing, which can lead to a mixture of products if the reaction conditions are not carefully controlled.
Direct bromination of phenols with molecular bromine (Br₂) is a common method for introducing a bromine atom onto the aromatic ring. Due to the high reactivity of the phenolic substrate, this reaction is often rapid and can lead to polysubstitution. The choice of solvent plays a crucial role in controlling the selectivity of the reaction. Non-polar solvents tend to favor monobromination, while polar solvents can lead to the formation of polybrominated products. For a substrate like 2-methoxyphenol, direct bromination with molecular bromine would be expected to yield a mixture of isomers, with the major product being the para-substituted 4-bromo-2-methoxyphenol due to steric hindrance from the methoxy group at the ortho position.
A study on the bromination of guaiacol (B22219) using N-bromosuccinimide (NBS) in the presence of the ionic liquid [Bmim]Br at room temperature also demonstrated the formation of 4-bromoguaiacol as the major product. This indicates a preference for bromination at the position para to the hydroxyl group.
| Substrate | Brominating Agent | Solvent/Conditions | Major Product | Reference |
|---|---|---|---|---|
| 2-Methoxyphenol (Guaiacol) | N-Bromosuccinimide (NBS)/[Bmim]Br | Room Temperature | 4-Bromo-2-methoxyphenol | sigmaaldrich.com |
| Phenol | Molecular Bromine (Br₂) | Non-polar solvent | 4-Bromophenol | General Knowledge |
Indirect methods for bromination can offer greater regioselectivity. One such approach involves the use of a directing group to guide the bromine to the desired position, followed by the removal of the directing group. Another strategy is functional group interconversion, where a different functional group is first installed at the target position and then converted to a bromine atom. For instance, a formyl group can be introduced at the desired position via ortho-formylation, followed by a Baeyer-Villiger oxidation and subsequent conversion to a bromide. However, for a substrate like 2-methoxyphenol, direct bromination under controlled conditions is often sufficient to achieve the desired 4-bromo isomer in good yield.
Advanced Techniques for Difluoromethylation of Phenols and Aromatic Ethers
The introduction of the difluoromethyl group (CHF₂) into aromatic molecules is of significant interest in medicinal chemistry as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. Several advanced methods have been developed for the difluoromethylation of phenols and their derivatives.
Difluorocarbene (:CF₂) is a reactive intermediate that can be trapped by phenoxides to form aryl difluoromethyl ethers. A common precursor for difluorocarbene is sodium chlorodifluoroacetate (ClCF₂CO₂Na), which upon heating, decarboxylates to generate the carbene. chemicalbook.comnih.gov This method provides a straightforward way to introduce the difluoromethyl group onto the oxygen atom of a phenol. For the synthesis of this compound, this method would be applied to the corresponding phenol, 4-bromo-2-methoxyphenol, to generate the O-difluoromethylated product. However, to obtain the C-difluoromethylated target compound, a different approach is necessary.
| Substrate | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Various Phenols | Sodium Chlorodifluoroacetate | Heat | Aryl Difluoromethyl Ethers | chemicalbook.comnih.gov |
Transition metal catalysis offers a powerful tool for the formation of carbon-carbon bonds, including the introduction of a difluoromethyl group onto an aromatic ring. A common strategy involves the cross-coupling of an aryl halide with a difluoromethyl source. For the synthesis of this compound, a plausible route would involve the difluoromethylation of a di-halogenated precursor, such as 4,5-dibromo-2-methoxyphenol, where one bromine atom is selectively replaced by a difluoromethyl group. Alternatively, a metallaphotoredox approach can be used for the difluoromethylation of aryl bromides using bromodifluoromethane (B75531) as the difluoromethyl source in the presence of a nickel and a photoredox catalyst. nih.govcas.cn This method could potentially be applied to 4-bromo-2-methoxyphenol, although directing the difluoromethylation to the 5-position would be a challenge.
| Substrate Type | Catalyst System | Difluoromethyl Source | Key Features | Reference |
|---|---|---|---|---|
| Aryl Bromides | Nickel/Photoredox Catalyst | Bromodifluoromethane | Mild conditions, broad applicability | nih.govcas.cn |
Visible-light photoredox catalysis has emerged as a mild and efficient method for various organic transformations, including difluoromethylation. One approach involves the use of difluorobromoacetic acid as a difluoromethylating agent in the presence of a photocatalyst. lookchem.comresearchgate.netuliege.be This method generates a difluoromethyl radical that can then be incorporated into the aromatic ring. For a substrate like 4-bromo-2-methoxyphenol, this radical difluoromethylation would likely occur at the position ortho to the hydroxyl group (the 5-position) due to the directing effect of the hydroxyl group and the electronic nature of the radical addition. This represents a promising strategy for the synthesis of the target compound.
| Substrate Type | Reagent | Catalyst | Conditions | Key Features | Reference |
|---|---|---|---|---|---|
| Phenols | Difluorobromoacetic Acid | Photoredox Catalyst (e.g., Ir or Ru complex) | Visible light irradiation | Mild, one-pot method | lookchem.comresearchgate.netuliege.be |
Mechanistic Pathways in Difluoromethylation of Phenolic Systems
The introduction of a difluoromethyl (–CF2H) group onto a phenolic oxygen is a critical transformation. The mechanism for this O-difluoromethylation typically proceeds via a difluorocarbene (:CF2) intermediate. orgsyn.org
Generation and Reaction of Difluorocarbene: Difluorocarbene is a transient, electrophilic species that can be generated from various precursors. A common and accessible method involves the thermal decarboxylation of sodium chlorodifluoroacetate (ClCF2CO2Na). orgsyn.org Under basic conditions, the phenol is deprotonated to the more nucleophilic phenoxide anion. This anion then traps the electrophilic difluorocarbene, forming a difluoromethoxide intermediate, which is subsequently protonated to yield the final aryl difluoromethyl ether. orgsyn.org
The unique stability of difluorocarbene, compared to other carbenes, is attributed to the electronic interplay of the fluorine atoms. They inductively withdraw electron density from the carbene's filled σ orbital while simultaneously donating electron density from their lone pairs into the carbene's empty p orbital. orgsyn.org This "push-pull" effect results in a singlet carbene that reacts preferentially with electron-rich nucleophiles like phenolates. orgsyn.org
Alternative difluoromethylation pathways include:
Nucleophilic Difluoromethylation: This approach generally uses reagents like TMSCF2H (difluoromethyltrimethylsilane). rsc.org
Radical Difluoromethylation: This pathway involves the generation of a CF2H radical, often through photocatalytic activation of precursors like pyridinium (B92312) or quinolinium complexes derived from difluoroacetic anhydride. rsc.orgmdpi.com
The choice of pathway depends on the substrate and desired selectivity. For phenols, the difluorocarbene pathway is prevalent due to the high nucleophilicity of the corresponding phenolate (B1203915) anions under basic conditions. rsc.org Chemoselectivity can be achieved by tuning reaction conditions; for instance, in a molecule with both phenolic and aliphatic hydroxyl groups, basic conditions favor reaction at the phenol, while mildly acidic conditions can selectively target the more nucleophilic aliphatic alcohol. rsc.org
A variety of reagents have been developed to serve as difluorocarbene precursors or to participate in other difluoromethylation mechanisms, as detailed in the table below.
| Reagent Class | Specific Reagent Example | Mechanism Type | Reference |
| Carbene Precursor | Sodium Chlorodifluoroacetate (ClCF2CO2Na) | Difluorocarbene | orgsyn.org |
| Carbene Precursor | Chlorodifluoromethyl Phenyl Sulfone | Difluorocarbene | rsc.org |
| Carbene Precursor | S-(Difluoromethyl)sulfonium Salt | Difluorocarbene | nih.govacs.org |
| Nucleophilic Reagent | (Trifluoromethyl)trimethylsilane (TMSCF3) | Nucleophilic | nih.gov |
| Radical Precursor | Difluoroacetic Anhydride + N-Oxide | Radical (Photocatalytic) | rsc.org |
| Radical Precursor | Bromodifluoromethyl Phenyl Sulfone (PhSO2CF2Br) | Radical | cas.cn |
Methods for Methoxy Group Installation on Phenolic Rings
The 2-methoxy group defines the target molecule as a guaiacol derivative. nih.govgoogle.com The installation of this group is typically achieved through O-methylation of a corresponding catechol (1,2-dihydroxybenzene) precursor.
Common methylation methods include:
Williamson Ether Synthesis: This classic method involves the reaction of a phenoxide with a methylating agent. Traditional agents like dimethyl sulfate (B86663) and methyl halides are effective but hazardous. researchgate.net
Using Dimethyl Carbonate (DMC): As a greener alternative, DMC can be used for the methylation of phenols. researchgate.net The reaction is often performed at elevated temperatures in the presence of a base, such as potassium carbonate, and may be facilitated by a phase-transfer catalyst (PTC) like tetra-n-butylammonium bromide (TBAB) under milder conditions. researchgate.net
Metal Oxide Catalysis: In the vapor phase, catalysts like magnesium oxide can be used to selectively methylate phenols with methanol, often favoring ortho-methylation. google.com
The choice of reagent and conditions is crucial for achieving selective mono-methylation of a catechol to form the guaiacol structure, avoiding the formation of the diether (veratrole). The relative acidity of the two hydroxyl groups and steric hindrance can influence the regioselectivity of the methylation.
| Methylating Agent | Typical Conditions | Advantages | Disadvantages |
| Dimethyl Sulfate (DMS) | Base (e.g., NaOH, K2CO3) | High reactivity, good yields | Highly toxic and carcinogenic |
| Methyl Iodide (MeI) | Base (e.g., K2CO3) in a polar aprotic solvent (e.g., acetone) | High reactivity | Volatile, toxic |
| Dimethyl Carbonate (DMC) | Base (e.g., K2CO3), often with PTC, elevated temperature | Low toxicity, environmentally benign | Requires higher temperatures or longer reaction times |
| Tetramethylammonium Hydroxide (TMAH) | Microwave irradiation, ethanol | Rapid, efficient, green solvent | Specialized equipment (microwave) |
Sequential and Convergent Synthetic Routes towards Complex Halogenated Phenols
Synthesizing a polysubstituted phenol like this compound requires a carefully planned sequence of reactions. The order of installing the bromo, difluoromethyl, and methoxy groups is critical to manage directing group effects and avoid undesired side reactions.
Multistep Synthesis of Related Brominated and Difluorinated Phenol Derivatives
A plausible synthetic strategy would likely begin with a commercially available, appropriately substituted phenol or anisole. For instance, starting from a guaiacol derivative allows for subsequent functionalization. The electron-donating hydroxyl and methoxy groups are ortho-, para-directing.
A potential synthetic sequence could involve:
Bromination: Electrophilic bromination of a guaiacol precursor. The position of bromination would be directed by the existing hydroxyl and methoxy groups. Reagents like N-Bromosuccinimide (NBS) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) can achieve selective ortho-bromination of phenols. nih.gov
Formylation/Acylation: Introduction of a carbonyl group (e.g., via Friedel-Crafts or Vilsmeier-Haack reaction) at the 5-position, which can later be converted to the difluoromethyl group.
Difluoromethylation: Conversion of the carbonyl group to the difluoromethyl group. This is a challenging step and may involve fluorinating agents like DAST (diethylaminosulfur trifluoride) on a related alcohol, or other specialized reagents. Alternatively, direct C-H difluoromethylation could be explored, though regioselectivity can be a challenge. rsc.org
Installation of Methoxy/Phenol Groups: As discussed, this may involve methylation of a catechol or demethylation of a dimethoxy precursor. Demethylation can be achieved using reagents like boron tribromide (BBr3) or hydrobromic acid (HBr). nih.govencyclopedia.pubcommonorganicchemistry.com
The synthesis of related structures, such as bromo-methoxy-disubstituted phenylcyanoacrylates, has been reported starting from the corresponding substituted benzaldehydes, highlighting the importance of functionalized phenols and their aldehyde derivatives as key intermediates. chemrxiv.org
Green Chemistry Approaches in the Synthesis of Functionalized Phenols
Modern synthetic chemistry places increasing emphasis on sustainability and environmentally benign processes. numberanalytics.com The synthesis of functionalized phenols is an area where green chemistry principles can have a significant impact.
Key green approaches include:
Use of Greener Reagents: Replacing hazardous reagents like dimethyl sulfate with dimethyl carbonate for methylation is a prime example. researchgate.net
Catalysis: Employing recyclable and reusable catalysts, including heterogeneous catalysts, can reduce waste and improve process efficiency. numberanalytics.com Transition-metal-catalyzed C-H functionalization is a powerful tool for directly installing functional groups onto the phenol scaffold, improving atom economy by avoiding the need for pre-functionalized substrates. nih.govrsc.orgresearchgate.net
Alternative Solvents: Developing reactions that can be performed in water, supercritical fluids, or biomass-derived solvents instead of volatile organic compounds (VOCs) is a major goal. numberanalytics.com
Energy Efficiency: Using alternative energy sources like microwave irradiation or photochemistry can often lead to shorter reaction times and milder conditions. mdpi.comresearchgate.net
Renewable Feedstocks: Phenolic compounds, particularly guaiacols, are major constituents of lignin, a vast and renewable source of aromatic building blocks. Developing efficient methods to transform lignin-derived phenols into high-value chemicals is a key area of green chemistry research. rsc.org
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a versatile functional handle, capable of undergoing a variety of chemical transformations. Its reactivity is influenced by the electronic effects of the other substituents on the aromatic ring.
O-Alkylation and O-Acylation Reactions
The hydroxyl group of this compound can be readily alkylated or acylated to form the corresponding ethers and esters. These reactions typically proceed via nucleophilic attack of the phenoxide ion, formed by deprotonation of the phenol with a suitable base, on an alkyl or acyl halide.
O-Alkylation: The Williamson ether synthesis is a common method for the O-alkylation of phenols. In this reaction, the phenol is treated with a base, such as sodium hydride or potassium carbonate, to generate the more nucleophilic phenoxide. This is followed by the addition of an alkylating agent, such as an alkyl halide or sulfonate. The choice of base and solvent is critical to the success of the reaction, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed to enhance the reactivity of the nucleophile.
O-Acylation: The esterification of the phenolic hydroxyl group can be achieved using various acylating agents, including acyl chlorides and acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine. These reactions are generally high-yielding and proceed under mild conditions. The resulting esters can serve as protecting groups for the hydroxyl functionality or can be targets for further synthetic modifications.
Table 1: Representative O-Alkylation and O-Acylation Reactions of Phenols
| Starting Material | Reagent(s) | Product | Reaction Type |
| Phenol | Alkyl Halide, Base | Alkyl Phenyl Ether | O-Alkylation |
| Phenol | Acyl Halide, Base | Phenyl Ester | O-Acylation |
| Substituted Phenol | Dialkyl Sulfate, Base | Alkyl Aryl Ether | O-Alkylation |
| Substituted Phenol | Acid Anhydride, Base | Aryl Ester | O-Acylation |
Oxidation Pathways of Phenolic Compounds
The phenolic hydroxyl group, particularly in the context of a guaiacol (2-methoxyphenol) substructure, is susceptible to oxidation. The oxidation of guaiacol and its derivatives can lead to a variety of products, depending on the oxidant and reaction conditions. Common oxidation products include quinones and dimers. The initial step often involves the formation of a phenoxyl radical, which can then undergo further reactions. For instance, the oxidation of guaiacol itself is known to produce a mixture of products including 3,3'-dimethoxy-4,4'-biphenoquinone. The presence of the electron-withdrawing difluoromethyl group and the bromine atom on the ring of this compound would be expected to influence the redox potential and the subsequent reaction pathways of the corresponding phenoxyl radical.
Transformations Involving the Aromatic Bromine Substituent
The bromine atom attached to the aromatic ring is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira coupling)
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds. In the context of this compound, the bromine atom can be readily coupled with a variety of organoboron reagents, such as boronic acids or their esters. This reaction is highly versatile, tolerant of a wide range of functional groups, and typically proceeds with high yields. The specific conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for optimizing the reaction outcome.
Sonogashira Coupling: This reaction provides a powerful method for the synthesis of aryl alkynes by coupling an aryl halide with a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. The bromine substituent of this compound can serve as the electrophilic partner in this transformation, allowing for the introduction of various alkynyl moieties onto the aromatic ring.
Table 2: Typical Conditions for Cross-Coupling Reactions of Aryl Bromides
| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂, PdCl₂(dppf) | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF | 80-120 |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | CuI, Et₃N, Piperidine | THF, DMF | 25-100 |
Nucleophilic Aromatic Substitution with Activated Bromine
While nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult, the presence of strongly electron-withdrawing groups ortho or para to the leaving group can facilitate this reaction. In this compound, the difluoromethyl group is electron-withdrawing, which could potentially activate the bromine atom towards nucleophilic attack. However, the methoxy group is electron-donating, which would counteract this effect to some extent. The feasibility of SNAr reactions on this substrate would depend on the strength of the nucleophile and the reaction conditions. For SNAr to occur, the aromatic ring must be sufficiently electron-deficient to stabilize the intermediate Meisenheimer complex.
Chemical Behavior of the Difluoromethyl Group
The difluoromethyl (CF₂H) group imparts unique properties to the molecule and exhibits distinct chemical reactivity. The C-H bond in the CF₂H group is more acidic than a typical methyl C-H bond due to the electron-withdrawing nature of the two fluorine atoms.
This increased acidity allows for the deprotonation of the difluoromethyl group with a strong base to form a difluoromethyl carbanion. This carbanion can then react with various electrophiles, effectively acting as a masked nucleophile. This reactivity opens up avenues for further functionalization at this position.
Furthermore, the difluoromethyl group can participate in radical reactions. The C-H bond can be homolytically cleaved under radical conditions to generate a difluoromethyl radical. This radical species can then engage in a variety of transformations, including addition to unsaturated systems and other radical-mediated processes. The specific conditions for generating and reacting this radical would depend on the chosen radical initiator and reaction partners.
Stability and Reactivity under Diverse Reaction Conditions
The stability of this compound is generally robust under standard laboratory conditions. However, its reactivity can be pronounced under specific chemical environments due to the presence of the activating hydroxyl and methoxy groups, as well as the reactive sites offered by the bromine and difluoromethyl substituents.
Under acidic conditions , the phenolic hydroxyl and methoxy groups can be protonated, which can influence the electron density of the aromatic ring and potentially affect its reactivity in electrophilic substitution reactions. The difluoromethyl group is generally stable under acidic conditions.
In basic media , the phenolic hydroxyl group is readily deprotonated to form a phenoxide ion. This significantly increases the electron-donating capacity of the oxygen, rendering the aromatic ring highly activated towards electrophilic attack. The difluoromethyl group is also susceptible to reaction under strongly basic conditions, which can lead to the formation of a carbanion intermediate.
Oxidative conditions can lead to the oxidation of the phenol to form quinone-like structures. The presence of electron-donating groups like hydroxyl and methoxy can make the ring more susceptible to oxidation.
Under reductive conditions , the bromo substituent can be removed via catalytic hydrogenation or other reductive dehalogenation methods. The difluoromethyl group is generally stable to most reducing agents.
The following interactive table summarizes the predicted stability and reactivity of this compound under various conditions, based on the known behavior of its constituent functional groups.
| Condition | Predicted Stability | Potential Reactions |
| Acidic (e.g., HCl, H₂SO₄) | Generally stable | Protonation of hydroxyl and methoxy groups |
| Basic (e.g., NaOH, K₂CO₃) | Reactive | Deprotonation of the phenolic hydroxyl group |
| Oxidative (e.g., H₂O₂, KMnO₄) | Potentially unstable | Oxidation of the phenol to quinone-type species |
| Reductive (e.g., H₂/Pd, NaBH₄) | Reactive (C-Br bond) | Reductive dehalogenation (removal of bromine) |
Functional Group Modifications of the Difluoromethyl Moiety
The difluoromethyl (CF₂H) group, while generally stable, offers opportunities for specific chemical transformations. The acidic nature of the C-H bond in the CF₂H group is a key feature that can be exploited for functional group modifications.
Deprotonation of the difluoromethyl group can be achieved using a strong base to generate a difluoromethyl carbanion. This nucleophilic species can then react with a variety of electrophiles, allowing for the introduction of new functional groups at this position. For instance, reaction with aldehydes or ketones would lead to the formation of difluoromethylated carbinols.
Radical reactions also present a viable pathway for modifying the difluoromethyl group. Under appropriate conditions, the C-H bond can be homolytically cleaved to form a difluoromethyl radical. This radical can then participate in various radical-mediated transformations, such as addition to alkenes or aromatic substitution reactions.
Recent advancements in photoredox catalysis have expanded the scope of reactions involving the difluoromethyl group, enabling its functionalization under mild conditions. mdpi.com
The table below outlines potential modifications of the difluoromethyl moiety.
| Reaction Type | Reagents | Potential Product |
| Deprotonation-Alkylation | 1. Strong base (e.g., LDA) 2. Electrophile (e.g., R-X) | Ar-CF₂-R |
| Radical Halogenation | Radical initiator, Halogen source | Ar-CF₂-X (X = Cl, Br) |
| Addition to Carbonyls | 1. Strong base 2. Aldehyde/Ketone | Ar-CF₂(OH)R |
Influence of the Methoxy Group on Aromatic Reactivity
The methoxy group (-OCH₃) at the 2-position of the phenolic ring has a profound influence on the aromatic reactivity of this compound. As an electron-donating group, it significantly activates the benzene (B151609) ring towards electrophilic aromatic substitution.
The methoxy group exerts its influence through two main electronic effects:
+M (Mesomeric) Effect: The lone pair of electrons on the oxygen atom can be delocalized into the aromatic π-system, increasing the electron density at the ortho and para positions relative to the methoxy group. This resonance effect is a powerful activating force.
In the context of this compound, the methoxy group, in conjunction with the even more strongly activating hydroxyl group, directs incoming electrophiles primarily to the positions ortho and para to these groups. The available positions for substitution are C3 and C6. The C6 position is ortho to the hydroxyl group and para to the bromo group, while the C3 position is ortho to the methoxy group and meta to the bromo and difluoromethyl groups. The directing effects of all substituents must be considered to predict the regioselectivity of a given reaction.
Reaction Pathway Investigations and Kinetic Studies
For electrophilic aromatic substitution reactions, such as bromination or nitration, the reaction is expected to proceed via the formation of a sigma complex (arenium ion) intermediate. The rate-determining step is typically the attack of the electrophile on the aromatic ring. The high electron density of the phenolic ring, enhanced by the methoxy group, suggests that these reactions would be relatively fast.
Kinetic studies on the bromination of various substituted phenols have shown that electron-donating groups significantly increase the reaction rate. For instance, the presence of a methoxy group can increase the rate of bromination by several orders of magnitude compared to unsubstituted phenol. rsc.org Conversely, electron-withdrawing groups tend to decrease the reaction rate. The difluoromethyl group is generally considered to be electron-withdrawing, which would have a deactivating effect on the positions meta to it.
The table below presents a hypothetical comparison of relative reaction rates for electrophilic bromination, based on the known effects of the substituents.
| Compound | Relative Rate of Bromination (Predicted) |
| Phenol | 1 |
| 2-Methoxyphenol | > 1 (Activating OCH₃) |
| 4-Bromophenol | < 1 (Deactivating Br) |
| This compound | Likely > 1 (Dominant activation by OH and OCH₃) |
Advanced Spectroscopic and Structural Characterization of 4 Bromo 5 Difluoromethyl 2 Methoxyphenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Bromo-5-(difluoromethyl)-2-methoxyphenol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of its proton, carbon, and fluorine signals.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the hydroxyl proton, and the proton of the difluoromethyl group.
The aromatic region would likely display two singlets, corresponding to the protons at positions 3 and 6 of the phenyl ring. The proton at position 6 would be influenced by the adjacent hydroxyl and methoxy groups, while the proton at position 3 would be primarily affected by the neighboring methoxy and bromine substituents.
The methoxy group (-OCH₃) protons would appear as a sharp singlet, typically in the upfield region of the spectrum. The hydroxyl (-OH) proton signal is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The proton of the difluoromethyl group (-CHF₂) is anticipated to appear as a triplet due to coupling with the two fluorine atoms.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (position 6) | 7.10 - 7.30 | s | - |
| Ar-H (position 3) | 6.90 - 7.10 | s | - |
| -OH | 5.0 - 6.0 | br s | - |
| -OCH₃ | 3.80 - 4.00 | s | - |
| -CHF₂ | 6.50 - 6.80 | t | ~50-55 |
Note: Predicted values are based on the analysis of similar structures and known substituent effects. Actual experimental values may vary.
The proton-decoupled ¹³C NMR spectrum of this compound would provide signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the nature of the substituents. The carbon bearing the hydroxyl group (C-1) and the methoxy group (C-2) are expected to be downfield due to the deshielding effect of the oxygen atoms. The carbon attached to the bromine atom (C-4) will also have a characteristic chemical shift. The carbon of the difluoromethyl group will appear as a triplet due to C-F coupling.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-OH) | 145 - 150 |
| C-2 (C-OCH₃) | 148 - 153 |
| C-3 | 115 - 120 |
| C-4 (C-Br) | 110 - 115 |
| C-5 (C-CHF₂) | 125 - 130 (t) |
| C-6 | 118 - 123 |
| -OCH₃ | 55 - 60 |
| -CHF₂ | 110 - 115 (t) |
Note: Predicted values are based on the analysis of similar structures and known substituent effects. 't' indicates a triplet due to C-F coupling. Actual experimental values may vary.
¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a doublet for the two equivalent fluorine atoms of the difluoromethyl group, arising from coupling with the single proton of that group. The chemical shift of this signal provides valuable information about the electronic environment of the difluoromethyl group.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CHF₂ | -110 to -130 | d | ~50-55 |
Note: Predicted values are based on typical ranges for difluoromethyl groups attached to aromatic rings. 'd' indicates a doublet. Actual experimental values may vary.
Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) would confirm the coupling between adjacent protons, although for this specific molecule with mostly isolated spin systems in the aromatic region, its utility might be limited to confirming the H-F coupling of the difluoromethyl group if a ¹H-¹⁹F COSY is performed.
HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the aromatic proton signals to their corresponding carbon signals and the methoxy protons to the methoxy carbon.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M and M+2 isotopic cluster in the mass spectrum.
Table 4: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
| [M]⁺ | C₈H₇BrF₂O₂ | 251.9601 |
| [M+H]⁺ | C₈H₈BrF₂O₂ | 252.9679 |
Note: The calculated exact mass is for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O).
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, methoxy, aromatic, and C-F bonds. orgchemboulder.comlibretexts.org
Table 5: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| -OH | O-H stretch (broad) | 3200 - 3600 |
| Aromatic C-H | C-H stretch | 3000 - 3100 |
| Aliphatic C-H (-OCH₃) | C-H stretch | 2850 - 2960 |
| Aromatic C=C | C=C stretch | 1450 - 1600 |
| C-O | C-O stretch (phenol) | 1200 - 1260 |
| C-O | C-O stretch (ether) | 1000 - 1150 |
| C-F | C-F stretch | 1000 - 1100 |
| C-Br | C-Br stretch | 500 - 600 |
X-ray Crystallography for Solid-State Molecular Geometry and Packing of this compound and Related Systems
While a specific single-crystal X-ray diffraction study for this compound has not been reported in the surveyed literature, a comprehensive understanding of its solid-state molecular geometry and crystal packing can be inferred from crystallographic data of closely related substituted bromophenols and methoxyphenols. X-ray crystallography provides definitive information on bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice, which is governed by various intermolecular forces.
Expected Molecular Geometry
The molecular geometry of this compound is expected to be largely planar with respect to the benzene (B151609) ring. Theoretical studies on the complete series of 19 bromophenols have shown that a planar geometry is the most stable form for halogen-substituted phenols. acs.org The key structural parameters, such as bond lengths and angles, are influenced by the electronic effects of the substituents.
The hydroxyl (-OH) and methoxy (-OCH₃) groups are ortho to each other, a core structure found in guaiacol (B22219). In such systems, an intramolecular hydrogen bond between the hydroxyl hydrogen and the methoxy oxygen is a common feature, influencing the orientation of these groups. acs.orgresearchgate.net The methoxy group's methyl moiety is likely to be slightly out of the plane of the benzene ring. The difluoromethyl (-CHF₂) group, with its tetrahedral carbon, will have the fluorine and hydrogen atoms positioned out of the aromatic plane.
Based on data from related structures, the following table presents expected bond lengths and angles for the core functional groups of this compound.
| Parameter | Expected Value Range | Description |
| C-Br Bond Length | 1.85 - 1.91 Å | Carbon-bromine bond in an aromatic system. |
| C-O (Phenolic) | 1.36 - 1.40 Å | Carbon-oxygen bond of the hydroxyl group. |
| O-H (Phenolic) | 0.95 - 0.99 Å | Oxygen-hydrogen bond of the hydroxyl group. |
| C-O (Methoxy) | 1.35 - 1.39 Å | Aromatic carbon to methoxy oxygen bond. |
| O-CH₃ (Methoxy) | 1.41 - 1.45 Å | Methoxy oxygen to methyl carbon bond. |
| C-C (Aromatic) | 1.38 - 1.41 Å | Carbon-carbon bonds within the benzene ring. |
| C-C (to CHF₂) | 1.50 - 1.54 Å | Bond between the aromatic ring and the -CHF₂ group. |
| ∠ C-C-Br Angle | 118° - 122° | Angle involving the bromine-substituted carbon. |
| ∠ C-C-O (Phenolic) | 117° - 121° | Angle at the hydroxyl-substituted carbon. |
| ∠ C-O-H (Phenolic) | 105° - 109° | Angle within the hydroxyl group. |
| ∠ C-O-CH₃ (Methoxy) | 116° - 120° | Angle within the methoxy group. |
Note: These values are estimations based on crystallographic data of substituted bromophenols and methoxyphenols and may vary for the specific title compound.
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the solid state is dictated by a balance of intermolecular forces. For this compound, several key interactions are expected to direct the crystal packing.
Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor. It is anticipated to form robust intermolecular hydrogen bonds with acceptor atoms on neighboring molecules. In the crystal structure of 3,4-dimethoxyphenol, O—H···O hydrogen bonds involving both the phenol (B47542) and methoxy groups create infinite chains. nih.gov A similar O—H···O hydrogen bonding network, likely involving the phenolic hydroxyl group of one molecule and the methoxy oxygen or phenolic oxygen of another, would be a primary motif in the crystal packing of the title compound.
Other Interactions:
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, where the planes of adjacent rings are arranged in either a parallel or offset fashion.
Dipole-Dipole Interactions: The presence of several polar bonds (C-Br, C-O, C-F) will result in a net molecular dipole moment, leading to dipole-dipole interactions that influence the molecular arrangement.
Computational Chemistry and Theoretical Investigations of 4 Bromo 5 Difluoromethyl 2 Methoxyphenol
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and a wide array of associated properties. For 4-Bromo-5-(difluoromethyl)-2-methoxyphenol, DFT calculations would provide fundamental information about its geometry, stability, and reactivity.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap and orbital distributions)
Frontier Molecular Orbital (FMO) theory is pivotal for understanding a molecule's chemical reactivity and electronic transitions. youtube.commalayajournal.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. malayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. malayajournal.orgresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. For phenolic compounds, the HOMO is typically localized on the benzene (B151609) ring and the oxygen atom of the hydroxyl group, reflecting their electron-donating nature. The LUMO, conversely, is often distributed over the aromatic ring. The introduction of a bromine atom and a difluoromethyl group would be expected to influence the energies and distributions of these orbitals, thereby modulating the molecule's reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Data for Phenolic Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Phenol (B47542) | -8.50 | -1.20 | 7.30 |
| 4-Bromophenol | -8.65 | -1.50 | 7.15 |
| 2-Methoxyphenol | -8.30 | -1.10 | 7.20 |
Note: This table presents illustrative data for related compounds to demonstrate the concepts of HOMO, LUMO, and the energy gap. Actual values for this compound would require specific DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, providing valuable clues about its reactivity. researchgate.netresearchgate.net The MEP surface is colored to represent different electrostatic potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack). researchgate.netyoutube.com Green and yellow represent intermediate potentials.
For this compound, the MEP map would likely show a region of high electron density (red) around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, highlighting their potential as sites for electrophilic interaction. The hydrogen atom of the hydroxyl group would be expected to be a region of positive potential (blue), indicating its susceptibility to nucleophilic attack. The bromine and difluoromethyl substituents would also influence the electrostatic potential across the aromatic ring.
Natural Bonding Orbital (NBO) Analysis for Charge Delocalization
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.eduaiu.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for understanding charge delocalization, hyperconjugative interactions, and the nature of intramolecular bonding. For this compound, NBO analysis could quantify the delocalization of electron density from the oxygen lone pairs into the aromatic ring and reveal the electronic interactions between the substituents and the phenol core.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Phenolic Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are widely used in drug discovery and environmental toxicology to predict the activity of new or untested chemicals. nih.govuninsubria.it
Theoretical Studies on Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify the most likely reaction pathways, locate transition states, and determine activation energies. For phenolic compounds, theoretical studies have investigated various reactions, including oxidation, halogenation, and reactions with free radicals. nih.govacs.orgnih.govrsc.org
A theoretical study of the reaction mechanisms involving this compound could, for example, investigate its antioxidant activity by modeling its reaction with a free radical. This would involve calculating the energies of the reactants, products, and the transition state for hydrogen atom transfer from the hydroxyl group. Such studies provide fundamental insights into the reactivity of the molecule and can help in the design of new compounds with desired properties.
Lack of Specific Research Hinders Detailed Computational Analysis of this compound
A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. While research exists for structurally related molecules, such as those containing a bromo- and methoxy- substituted phenol ring, specific studies focusing on the difluoromethyl variant are not presently available. Consequently, a detailed, data-driven article on its computational chemistry, as per the requested outline, cannot be generated at this time.
The requested analysis, encompassing the prediction of spectroscopic parameters and in silico screening and ligand design principles, necessitates dedicated research employing quantum chemical calculations and molecular modeling. Such studies would typically involve methods like Density Functional Theory (DFT) to predict spectroscopic data (e.g., NMR, IR, UV-Vis spectra) and to elucidate the molecule's electronic structure. Furthermore, in silico screening and the application of ligand design principles require computational assessments of the molecule's physicochemical properties and potential interactions, which are absent from the current body of scientific literature.
Without peer-reviewed research specifically focused on this compound, any attempt to generate the requested article would rely on speculation and extrapolation from related compounds, thereby failing to meet the required standards of scientific accuracy and specificity. Further computational research is required to provide the foundational data necessary for a thorough and authoritative discussion on this particular compound.
Academic and Research Applications of 4 Bromo 5 Difluoromethyl 2 Methoxyphenol
Applications in Organic Synthesis as a Versatile Building Block
The molecular architecture of 4-Bromo-5-(difluoromethyl)-2-methoxyphenol suggests its potential as a versatile building block in organic synthesis. The presence of multiple reactive sites—the bromine atom, the phenolic hydroxyl group, and the activated aromatic ring—allows for a variety of chemical transformations, making it a hypothetical starting point for the synthesis of more complex molecules.
Precursor in the Synthesis of Novel Pharmaceutical Intermediates
Theoretically, the bromine atom on the aromatic ring could serve as a handle for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions are fundamental in pharmaceutical chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of drug candidates. For instance, replacement of the bromine with aryl, heteroaryl, or alkyl groups could lead to novel scaffolds for kinase inhibitors or G-protein coupled receptor (GPCR) modulators.
Scaffolding for the Construction of Complex Natural Product Analogs
The core structure of this compound could, in principle, be elaborated to mimic portions of complex natural products. The phenolic hydroxyl and methoxy (B1213986) groups provide opportunities for etherification, esterification, or oxidation to introduce further complexity. The difluoromethyl group, a bioisostere of a hydroxyl or thiol group, could be incorporated into analogs of natural products to enhance their metabolic stability or binding affinity. For example, it could be envisioned as a component in the synthesis of analogs of fluorinated vitamin D. nih.gov
Reagent in Method Development for New Chemical Transformations
Given its unique combination of functional groups, this compound could serve as a model substrate in the development of new synthetic methodologies. For example, researchers could explore novel catalytic systems for the selective functionalization of the C-H bonds on the aromatic ring or develop new methods for the transformation of the difluoromethyl group. Photocatalysis represents a promising area where this compound could be used to explore novel difluoromethylation reactions. nih.govnih.gov
Applications in Medicinal Chemistry Research (as a molecular probe or scaffold)
In medicinal chemistry, the strategic incorporation of fluorine-containing groups is a widely used strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates. The difluoromethyl group, in particular, offers unique properties that can be exploited in drug design.
Exploration of the Difluoromethyl Group's Role in Modulating Molecular Lipophilicity
Table 1: Predicted Lipophilicity of Related Compounds
| Compound | Predicted LogP* |
|---|---|
| 2-Methoxyphenol | 1.36 |
| 4-Bromo-2-methoxyphenol (B1221611) | 2.45 |
| 4-Bromo-5-fluoro-2-methoxyphenol | 2.80 |
*Predicted LogP values are estimations and can vary between different software.
Studies on the Metabolic Stability Conferred by Fluorine Substitution
Fluorine substitution is a common strategy to enhance the metabolic stability of drug candidates by blocking sites of oxidative metabolism. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes such as cytochrome P450s. The difluoromethyl group in this compound could, therefore, be expected to improve the metabolic stability of molecules derived from this scaffold. While direct metabolic studies on this specific compound are absent from the literature, the general principle is well-established in medicinal chemistry. mdpi.com
Table 2: Bond Dissociation Energies
| Bond | Bond Dissociation Energy (kcal/mol) |
|---|---|
| C-H | ~100 |
This increased bond strength contributes to the enhanced metabolic stability of fluorinated compounds.
Design of New Chemical Entities as Probes for Biological Systems
The rational design of chemical probes is a cornerstone of modern chemical biology, enabling the study and manipulation of biological systems with high precision. A chemical probe is a small molecule designed to interact with a specific biological target, such as a protein, to elucidate its function or to validate it as a potential therapeutic target. nih.govnih.gov The utility of a probe is defined by its potency, selectivity, and ability to function in a cellular or in vivo context. nih.gov
The compound this compound serves as a valuable scaffold in the synthesis of new chemical entities for biological exploration. Its substituted phenol (B47542) structure is a common feature in many biologically active molecules. Phenolic compounds, in general, are versatile starting points for chemical synthesis. For instance, the related compound, 4-bromo-2-methoxyphenol, has been utilized as a reagent in the multi-step synthesis of 1H-1,2,3-triazole analogs, which were subsequently evaluated for their inhibitory activity against enzymes like carbonic anhydrase-II. researchgate.netresearchgate.net
The specific combination of substituents on this compound makes it an intriguing candidate for the development of novel probes:
The phenol hydroxyl group provides a reactive handle for further chemical modification and can act as a hydrogen bond donor, crucial for interacting with biological targets.
The bromo group can be used as a site for cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to build more complex molecular architectures. researchgate.net It also adds to the lipophilicity of the molecule, which can influence cell permeability.
The difluoromethyl (CHF2) group is of particular interest in medicinal chemistry. It is often used as a bioisostere for hydroxyl or thiol groups and can act as a lipophilic hydrogen bond donor. sci-hub.se Its inclusion can enhance metabolic stability and modulate the acidity of the nearby phenolic proton.
The methoxy group influences the electronic properties of the aromatic ring and can also participate in hydrogen bonding.
By leveraging these features, medicinal chemists can systematically modify the this compound core to generate libraries of new compounds. These compounds can then be screened against various biological targets to identify potent and selective chemical probes, thereby advancing the understanding of complex biological processes.
Structure-Activity Relationship (SAR) Studies on Brominated and Difluoromethylated Phenol Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. They involve systematically altering the chemical structure of a compound and observing the effect of these changes on its biological activity. nih.gov This process allows researchers to identify the key chemical features (pharmacophores) responsible for a molecule's effects and to optimize those features to enhance potency and selectivity. nih.gov For brominated and difluoromethylated phenol derivatives, SAR studies focus on understanding how each component of the molecule contributes to its interaction with a biological target.
The microbial transformation of a series of substituted phenols, for example, has been shown to correlate with the physicochemical properties of the substituents, with van der Waal's radii being a key parameter. nih.gov This highlights the importance of steric and electronic effects in biological interactions.
In the context of a molecule like this compound, an SAR study would involve synthesizing analogs with variations at each position to decode their individual contributions.
Key Structural Components and Their Role in SAR:
| Component | Position | Potential Influence on Biological Activity |
| Hydroxyl Group | C1 | Acts as a key hydrogen bond donor/acceptor. Its acidity is modulated by other substituents, affecting its interaction with target proteins. |
| Methoxy Group | C2 | Can act as a hydrogen bond acceptor. Its size and position influence the molecule's conformation and binding orientation. |
| Bromo Group | C4 | Increases lipophilicity, potentially enhancing membrane permeability. Can form halogen bonds with protein backbones. Serves as a synthetic handle for creating analogs. |
| Difluoromethyl Group | C5 | A bioisostere for other functional groups, it can enhance metabolic stability. sci-hub.se It is a lipophilic hydrogen bond donor and significantly impacts the electronic nature of the aromatic ring. |
By replacing the bromo group with other halogens (Cl, I) or a hydrogen atom, researchers can probe the role of halogen bonding and lipophilicity. Similarly, modifying the methoxy group to an ethoxy or hydroxyl group can provide insights into steric tolerance and hydrogen bonding capacity within the target's binding site. The difluoromethyl group could be compared against a trifluoromethyl or methyl group to understand the specific electronic and metabolic stability advantages it confers. These systematic modifications are essential for building a comprehensive SAR model and optimizing phenol derivatives for specific biological functions. nih.gov
Applications in Materials Science Research
Monomer or Precursor in the Development of Functional Polymers
Phenolic compounds are important precursors and monomers in the synthesis of a wide range of polymers. The hydroxyl group on the phenol ring provides a reactive site for polymerization reactions, such as condensation polymerization, to form materials like phenolic resins and polycarbonates.
A prominent example is the use of a brominated phenol derivative, Tetrabromobisphenol A (TBBPA), as a reactive flame retardant. wikipedia.org TBBPA is incorporated directly into the backbone of polymers like polycarbonates and epoxy resins during polymerization. wikipedia.org This covalent bonding ensures the flame-retardant properties are a permanent part of the material.
Following this principle, this compound possesses the necessary chemical features to be investigated as a novel monomer or precursor for functional polymers:
Reactive Phenolic Hydroxyl: The -OH group can react with other monomers (e.g., phosgene (B1210022) derivatives or epichlorohydrin) to form polymer chains, such as polycarbonates or polyethers.
Incorporated Functionality: The bromine and difluoromethyl groups would be covalently integrated into the polymer backbone. This could impart unique properties to the resulting material, including:
Flame Retardancy: Due to the presence of bromine.
Chemical Resistance and Thermal Stability: The strong carbon-fluorine bonds in the difluoromethyl group can enhance these properties.
Modified Dielectric Properties: The polarity introduced by the C-F and C-Br bonds could alter the polymer's electrical insulation characteristics.
Research into the polymerization of this compound could lead to the development of new high-performance polymers with tailored properties for specialized applications.
Components in the Fabrication of Advanced Organic Electronic Materials
Advanced organic electronic materials are utilized in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these materials is dictated by the electronic properties of their constituent organic molecules.
Substituted aromatic compounds are the fundamental building blocks for these materials. The nature and position of the substituents on the aromatic core allow for the fine-tuning of critical electronic parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn control charge injection, transport, and recombination properties.
While direct use of this compound in organic electronics is not established, its structure contains features that are relevant to the design of electronic materials:
Electron-Rich Methoxy Group: The methoxy (-OCH3) group is an electron-donating group, which tends to raise the HOMO energy level of the aromatic ring. Methoxyphenyl groups are found in some electroactive polymers. pittstate.edu
Electron-Withdrawing Groups: The bromo and difluoromethyl substituents are electron-withdrawing, which can lower both HOMO and LUMO energy levels.
Dipole Moment: The combination of electron-donating and electron-withdrawing groups on the same ring creates a molecular dipole, which can influence the morphology and intermolecular packing of the material in thin films.
Therefore, this compound could serve as a valuable precursor or building block for the synthesis of larger, more complex molecules or polymers intended for use in organic electronic devices. Its unique substitution pattern offers a means to engineer the electronic properties of new materials for enhanced device performance.
Contributions to Research in Specialty Chemical Additives (e.g., flame retardants, in a general sense, without specific product claims)
Specialty chemical additives are compounds added to materials to enhance their properties or impart new functionalities. One of the most critical classes of such additives is flame retardants, which are incorporated into plastics, textiles, and electronics to reduce flammability and improve fire safety. mdpi.com
Brominated compounds, known as brominated flame retardants (BFRs), have been a significant segment of the flame retardant market for decades. mdpi.comnih.gov Their effectiveness stems from the ability of bromine radicals, released at high temperatures, to interrupt the radical chain reactions of combustion in the gas phase. nih.gov
Given its structure, this compound is a compound of interest for research into new specialty chemical additives, particularly in the area of flame retardancy. The presence of a bromine atom on the aromatic ring is the key feature that suggests its potential in this field. Research could explore how this molecule, or polymers derived from it, behave under thermal stress and whether they exhibit flame-retardant properties.
Future Research Directions and Emerging Trends
Development of Asymmetric Synthesis Routes for Chiral Derivatives
The creation of compounds with specific three-dimensional arrangements is crucial in drug development. Future work will likely focus on developing asymmetric synthesis methods for derivatives of 4-Bromo-5-(difluoromethyl)-2-methoxyphenol. Introducing chirality could significantly impact the biological activity of resulting molecules.
Key research avenues may include:
Catalytic Enantioselective Fluorination: Utilizing chiral catalysts to introduce fluorine atoms in a stereocontrolled manner is a well-established but evolving field. researchgate.net Methods could be adapted to fluorinate precursors of the target molecule, establishing key chiral centers with high enantioselectivity. the-innovation.org
Organocatalysis: Metal-free chiral organocatalysts offer a powerful alternative for asymmetric transformations. Research could explore the use of chiral amines or phosphoric acids to catalyze reactions that build the chiral framework of derivatives. mdpi.com
Enzymatic Approaches: Biocatalysis, using enzymes like olefin reductases, presents a highly selective and environmentally friendly route to chiral compounds. the-innovation.org Future studies might engineer enzymes to act on substrates related to this compound, yielding products with high enantiomeric excess. the-innovation.orgrsc.org
Exploration of Bio-orthogonal Reactions for in situ Functionalization
Bio-orthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgnih.gov This allows for the precise labeling and tracking of molecules in real-time. Adapting this compound for such applications is a promising research direction.
Potential strategies include:
Introducing Reporter Groups: The core structure could be modified to include a "chemical reporter" like an azide (B81097) or a strained alkyne. This would allow the molecule to participate in reactions like copper-free click chemistry or Staudinger ligations inside a cell. wikipedia.orgacs.org
In Situ Assembly: Researchers could design fragments of a bioactive molecule derived from the parent compound. These fragments, each bearing a bio-orthogonal handle, could be designed to assemble into a final, active compound at a specific biological target. researchgate.net
Photoclickable Moieties: Incorporating photoactivatable groups, such as tetrazoles, would enable spatiotemporal control, allowing researchers to initiate a reaction at a specific time and location within a living system using light. acs.org
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream, offers numerous advantages over traditional batch processing, including improved safety, efficiency, and scalability. researchgate.netrsc.org This technology is particularly well-suited for the synthesis of complex pharmaceutical compounds.
Future integration could involve:
Enhanced Safety and Control: Reactions involving halogenation or high-energy intermediates can be managed more safely in microreactors due to superior heat transfer and precise control over reaction conditions. rsc.orgyoutube.com
Automated Optimization: Automated flow synthesis platforms can rapidly screen various reaction conditions (temperature, pressure, catalysts) to quickly identify the optimal parameters for synthesizing this compound and its derivatives.
Multi-step Telescoped Synthesis: Complex synthetic sequences can be "telescoped" into a single, uninterrupted flow process, reducing waste and manual handling between steps. youtube.comnih.gov This would streamline the production of molecules derived from the core structure.
Table 1: Comparison of Batch vs. Flow Chemistry for Halogenated Phenol (B47542) Synthesis
| Feature | Batch Processing | Flow Chemistry |
| Heat Transfer | Limited, potential for hotspots | Excellent, high surface-to-volume ratio beilstein-journals.org |
| Safety | Higher risk with hazardous reagents | Inherently safer due to small reaction volumes youtube.com |
| Scalability | Complex, often requires re-optimization | Linear and more predictable nih.gov |
| Reaction Time | Often longer (hours to days) | Significantly reduced (seconds to minutes) beilstein-journals.org |
| Reproducibility | Can be variable | High and consistent rsc.org |
Advanced Spectroscopic Characterization Techniques for Dynamic Studies
Understanding the structure, dynamics, and interactions of this compound at a molecular level is critical. Advanced spectroscopic techniques, particularly those focused on the fluorine atom, will be indispensable.
Areas for future application include:
Fluorine-19 NMR (¹⁹F NMR): As a naturally abundant, spin-1/2 nucleus, ¹⁹F is highly sensitive for NMR. numberanalytics.com Its large chemical shift range makes it an exquisite probe of the local electronic environment. wikipedia.org ¹⁹F NMR can be used to monitor reaction progress, identify subtle structural changes, and study interactions with biological macromolecules. numberanalytics.comnih.gov
Dynamic NMR: This technique can provide insights into conformational changes and other dynamic processes occurring in molecules. numberanalytics.com For derivatives of the title compound, dynamic NMR could elucidate rotational barriers or binding kinetics.
Through-Space NMR Correlations (HOESY): Techniques like Heteronuclear Overhauser Effect Spectroscopy can reveal spatial proximities between the fluorine atoms and other parts of the molecule or a binding partner, helping to define three-dimensional structures in solution. wikipedia.org
Synergistic Approaches Combining Computational and Experimental Research
The integration of computational chemistry with experimental work accelerates the discovery and optimization process. Quantum chemical studies can predict molecular properties and reaction mechanisms, guiding laboratory experiments. scienceopen.com
Future synergistic research could focus on:
Predicting Reactivity and Properties: Density Functional Theory (DFT) calculations can be used to predict parameters like bond dissociation energies and electron distribution, offering insights into the antioxidant potential and reactivity of the phenolic hydroxyl group. scienceopen.com
Modeling Molecular Interactions: Molecular docking simulations can predict how derivatives of this compound might bind to specific protein targets, helping to prioritize which compounds to synthesize for biological testing.
Structure-Activity Relationship (QSAR) Studies: By combining computational descriptors with experimental data, QSAR models can be built to predict the biological activity of new, unsynthesized derivatives, streamlining the design of more potent compounds. scienceopen.com
Table 2: Potential Applications of Combined Computational-Experimental Workflow
| Stage | Computational Method | Experimental Validation |
| Design | QSAR, Molecular Docking | Synthesis of prioritized compounds |
| Synthesis | Reaction mechanism modeling | Optimization of reaction conditions in the lab |
| Characterization | NMR chemical shift prediction | ¹⁹F NMR and other spectroscopic analyses aip.org |
| Evaluation | Simulation of protein-ligand binding | In vitro biological assays |
Design of Multi-Functional Chemical Probes for Interdisciplinary Applications
The unique electronic and structural features of this compound make it an attractive scaffold for developing multi-functional chemical probes for use in chemical biology and materials science. acs.org
Potential future designs include:
Fluorescent Probes: By attaching a fluorophore to the phenolic core, researchers could create probes that change their fluorescence properties upon binding to a specific metal ion or biomolecule, enabling their detection and imaging. acs.org
Affinity-Based Probes: These probes are designed to bind to specific proteins. By including a reactive group and a reporter tag (like an alkyne), these probes can be used to covalently label their protein targets, which can then be identified and studied. nih.gov
Sensors for Environmental Contaminants: The phenolic structure could be incorporated into materials designed for the colorimetric or electrochemical detection of hazardous substances, such as other phenolic compounds in water. nih.govresearchgate.netmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
